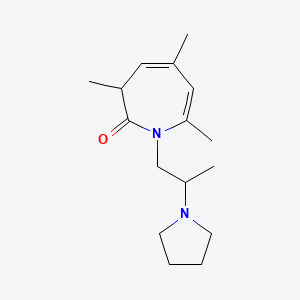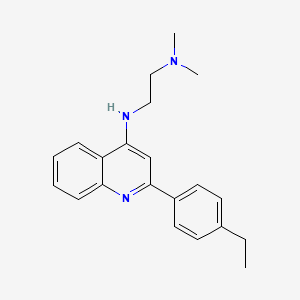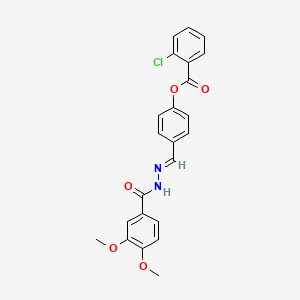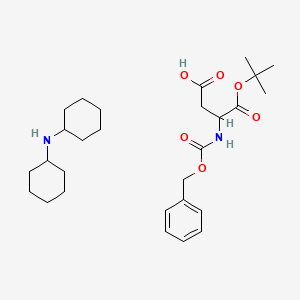
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of nitro groups and benzamide functionalities, making it a compound of interest in various chemical and biological research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide typically involves the nitration of benzamide derivatives. The process begins with the nitration of benzoic acid to form 3-nitrobenzoic acid. This is followed by the formation of 3-nitrobenzoyl chloride through reaction with thionyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-nitroaniline under controlled conditions to yield the target compound .
Industrial Production Methods
the general principles of organic synthesis, including the use of nitration and acylation reactions, are applicable .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigating potential pharmacological properties and as a model compound for drug development.
Wirkmechanismus
The mechanism of action of 3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide involves its interaction with biological molecules through its nitro and benzamide groups. These interactions can lead to various biochemical effects, including enzyme inhibition and interaction with DNA. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential activity in disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Nitro-N-(2-((3-nitrobenzoyl)amino)phenyl)benzamide
- 2-Nitro-N-(3-((2-nitrobenzoyl)amino)phenyl)benzamide
- 4-Nitro-N-(3-((4-nitrobenzoyl)amino)phenyl)benzamide
Uniqueness
3-Nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide is unique due to its specific arrangement of nitro and benzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields .
Eigenschaften
CAS-Nummer |
4233-27-6 |
|---|---|
Molekularformel |
C20H14N4O6 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H14N4O6/c25-19(13-4-1-8-17(10-13)23(27)28)21-15-6-3-7-16(12-15)22-20(26)14-5-2-9-18(11-14)24(29)30/h1-12H,(H,21,25)(H,22,26) |
InChI-Schlüssel |
RVXLBJBAHDYPSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















